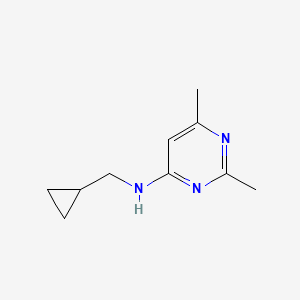

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

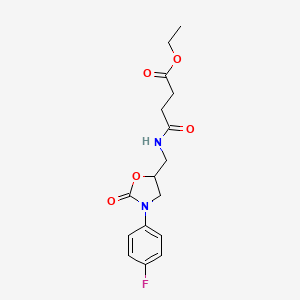

“N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The “N-(cyclopropylmethyl)” part suggests that a cyclopropylmethyl group is attached to the nitrogen atom of the pyrimidine ring.

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for related compounds. For instance, cyclopropane synthesis often involves reactions with free radicals . The synthesis could also involve the methylation of imidazole, a similar heterocyclic compound .Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The “2,6-dimethyl” indicates that there are methyl groups attached to the 2nd and 6th carbon atoms of the ring. The “N-(cyclopropylmethyl)” suggests that a cyclopropylmethyl group is attached to the nitrogen atom of the ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in its structure. The pyrimidine ring, being aromatic, might undergo electrophilic substitution reactions. The presence of the amine and methyl groups could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the pyrimidine ring might contribute to its aromaticity and stability. The amine group could make it a base, and the methyl groups could influence its hydrophobicity .Wissenschaftliche Forschungsanwendungen

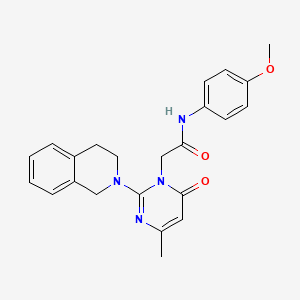

Nitrogen-Containing Heterocycles in Pharmaceuticals

Nitrogen heterocycles are pivotal structural elements in pharmaceuticals, with a significant percentage of small-molecule drugs incorporating these motifs. These structures are crucial for a wide array of therapeutic areas, demonstrating the importance of nitrogen-containing heterocycles in drug discovery and development. This underscores the potential for N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine to serve as a scaffold or intermediate in pharmaceutical synthesis, contributing to the development of new therapeutic agents (Vitaku, Smith, & Njardarson, 2014).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing compounds using advanced oxidation processes (AOPs) highlights the environmental relevance of these compounds. AOPs effectively mineralize nitrogen-containing compounds, improving water treatment schemes. This suggests potential research applications of this compound in environmental science, particularly in studies focused on the removal or degradation of hazardous compounds from water sources (Bhat & Gogate, 2021).

Biogenic Amines in Food Safety

The study of biogenic amines in foods, particularly in relation to their formation, detection, and toxicity, is crucial for food safety. This compound, by virtue of being a nitrogen-containing amine, may find relevance in research aimed at understanding the formation and effects of biogenic amines in food products. This could contribute to the development of strategies for mitigating the risks associated with biogenic amine presence in food (Önal, 2007).

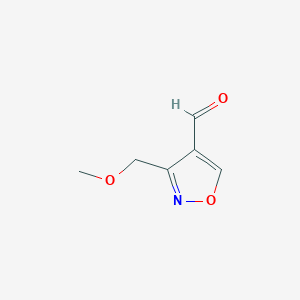

Reductive Amination Processes

The use of nitrogen-containing compounds in reductive amination, a key reaction for the synthesis of amines from aldehydes or ketones, underscores the significance of these compounds in synthetic organic chemistry. Research into optimizing these processes, especially those employing hydrogen as a reducing agent, is crucial for the efficient synthesis of a wide range of amine products. This suggests potential applications for this compound in the development of new synthetic methodologies (Irrgang & Kempe, 2020).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It is likely that it interacts with its targets in a manner similar to other compounds with similar structures . This could involve binding to the target, causing a conformational change, and altering the target’s activity. More research is needed to confirm this and to understand the specific interactions between N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine and its targets.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways The downstream effects of these interactions could include changes in cellular processes and functions

Pharmacokinetics

Similar compounds have been found to undergo various metabolic processes . The bioavailability of this compound would be influenced by these ADME properties. More research is needed to understand the pharmacokinetics of this compound.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules . More research is needed to understand how these environmental factors influence the action of this compound.

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-7-5-10(13-8(2)12-7)11-6-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVKHDYVOHHHCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726781.png)

![2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2726785.png)

![2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2726788.png)